molecular formula C12H12N2O B8411082 3-(5-Methoxy-pyridin-3-yl)-phenylamine

3-(5-Methoxy-pyridin-3-yl)-phenylamine

Cat. No.: B8411082
M. Wt: 200.24 g/mol
InChI Key: RDWRHRXPWUKZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methoxy-pyridin-3-yl)-phenylamine is a heterocyclic aromatic compound featuring a phenylamine (aniline) backbone substituted at the 3-position with a 5-methoxy-pyridin-3-yl group. The pyridine ring introduces a nitrogen atom into the aromatic system, while the methoxy group at the 5-position contributes electron-donating properties. This structural combination may enhance its solubility and electronic characteristics compared to simpler phenylamine derivatives.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(5-methoxypyridin-3-yl)aniline

InChI

InChI=1S/C12H12N2O/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,13H2,1H3

InChI Key

RDWRHRXPWUKZGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : The methoxy group in 3-(5-Methoxy-pyridin-3-yl)-phenylamine mirrors the methyl groups in (3,4-dimethyl)phenylamine, which are associated with potent Nrf2 activation .
  • Functional Handles : Unlike (3-ethynyl)phenylamine, the target compound lacks a clickable alkyne group, limiting its utility in probe-based applications but offering stability advantages .

Physicochemical Properties

  • Thermal Stability : Azomethines with hexyloxy substituents demonstrate high thermal stability (up to 300°C), suggesting that the methoxy group in 3-(5-Methoxy-pyridin-3-yl)-phenylamine could similarly enhance robustness .
  • Solubility and Adhesion : Compared to carboxyl-containing phenylamines (e.g., poly-L-tyrosine), the absence of polar groups in the target compound may reduce hydrophilicity but improve coating stability .

Bioactive Potential

  • Nrf2 Pathway : Structural analogs like (3,4-dimethyl)phenylamine show dose-dependent Nrf2 activation, a property critical in oxidative stress response and drug development .

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